(Iodomethyl)boronic acid

描述

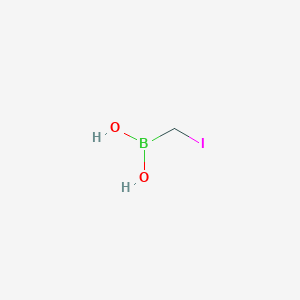

(Iodomethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to an iodomethyl moiety

准备方法

Synthetic Routes and Reaction Conditions: (Iodomethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, to facilitate the formation of the iodomethyl group. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

化学反应分析

Types of Reactions: (Iodomethyl)boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates.

Coupling Reactions: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium hydroxide are used under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.

Major Products Formed:

Substitution Reactions: Products include azidomethylboronic acid and hydroxymethylboronic acid.

Oxidation Reactions: Products include boronic esters and borates.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学研究应用

Chemical Synthesis

Cross-Coupling Reactions

(Iodomethyl)boronic acid is primarily utilized as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides. The mild reaction conditions and functional group tolerance make it an ideal reagent for synthesizing complex organic molecules .

Substitution and Oxidation Reactions

The compound participates in various substitution reactions, leading to products such as azidomethylboronic acid and hydroxymethylboronic acid. Additionally, it can undergo oxidation reactions to form boronic esters and borates, further expanding its utility in synthetic pathways .

Medicinal Chemistry

Anticancer and Antiviral Agents

Recent studies have highlighted the potential of this compound derivatives as anticancer and antiviral agents. The incorporation of boronic acid moieties into bioactive compounds has been shown to enhance their efficacy and selectivity. For instance, boron-containing drugs like bortezomib have revolutionized cancer treatment by targeting proteasome activity in cancer cells .

Enzyme Inhibition Studies

The ability of this compound to form reversible covalent bonds with biological molecules makes it a valuable tool in studying enzyme mechanisms. Its interaction with diols and other nucleophiles allows researchers to explore enzyme inhibition and molecular recognition processes .

Industrial Applications

Material Science

In the industrial sector, this compound is employed in the production of advanced materials, including polymers and nanomaterials. Its unique reactivity facilitates the development of materials with tailored properties for specific applications .

Pharmaceutical Development

The compound's role in pharmaceutical development is underscored by its involvement in the synthesis of various drug candidates. Its derivatives are being investigated for their potential use in combination therapies, enhancing the effectiveness of existing treatments for diseases such as multiple myeloma and other cancers .

Case Studies

| Study | Purpose | Findings | Status |

|---|---|---|---|

| Combination therapy with bortezomib | To evaluate efficacy against aggressive lymphomas | Showed improved outcomes compared to monotherapy | Completed |

| Ixazomib for chronic graft-versus-host disease | To assess safety and efficacy | Demonstrated tolerable doses with promising results | Ongoing |

| Bortezomib in AIDS-related Kaposi sarcoma | To determine maximum tolerated dose | Effective in reducing tumor burden | Completed |

作用机制

The mechanism of action of (iodomethyl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The iodomethyl group provides a reactive site for further functionalization, allowing the compound to be tailored for specific applications.

相似化合物的比较

Phenylboronic Acid: Similar in its ability to form reversible covalent bonds but lacks the iodomethyl group’s reactivity.

Methylboronic Acid: Shares the boronic acid functionality but has different reactivity due to the absence of the iodine atom.

Vinylboronic Acid: Used in similar coupling reactions but has a different electronic structure.

Uniqueness: (Iodomethyl)boronic acid is unique due to the presence of both the boronic acid and iodomethyl groups, which confer distinct reactivity and versatility. This combination allows for a broader range of chemical transformations and applications compared to other boronic acids.

生物活性

(Iodomethyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial effects, potential applications in cancer treatment, and enzyme inhibition, supported by data tables and relevant case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by the presence of an iodomethyl group. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, which enhances their utility in various biological applications. The unique structure of this compound allows it to interact with biological molecules, making it a candidate for several therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of halogenated phenylboronic acids, which include this compound. Research indicates that compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) exhibit significant antibacterial activity against pathogens such as Vibrio harveyi and V. parahaemolyticus. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 100 µg/mL, effectively inhibiting both planktonic growth and biofilm formation in a dose-dependent manner .

Table 1: Antibacterial Efficacy of Boronic Acids

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Boronic Acid | >500 | 76.7 |

| DIMPBA | 100 | 30.3 |

| FIPBA | 100 | 24.1 |

| 4-Iodophenylboronic Acid | 200 | 62.1 |

This table summarizes the antibacterial efficacy of various boronic acids against Vibrio species, illustrating the potential of this compound derivatives in combating bacterial infections.

Anticancer Activity

Boronic acids have also been studied for their anticancer properties. A recent study involving a novel boronic ester derived from phenyl boronic acid and quercetin showed promising results in vitro and in vivo. This compound exhibited a significant cytotoxic effect on cancer cell lines, particularly MCF-7 (IC50: 18.76 ± 0.62 µg/mL), while demonstrating no toxic effects on healthy cells .

Case Study: Anticancer Properties of Boron-based Compounds

In a comparative study, the synthesized boron-based compound was evaluated for its antioxidant and enzyme inhibition activities alongside its anticancer potential. The results indicated that the compound had a high antioxidant activity with IC50 values significantly lower than those of quercetin alone. This suggests that modifications to the boron structure can enhance biological activity .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly concerning cholinesterases and ureases. The synthesized compounds demonstrated varying degrees of inhibition against these enzymes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

These findings indicate that this compound derivatives could serve as leads for developing new enzyme inhibitors useful in treating conditions like Alzheimer's disease and other cholinergic dysfunctions .

属性

IUPAC Name |

iodomethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BIO2/c3-1-2(4)5/h4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHUADGVVQZUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CI)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295365 | |

| Record name | (iodomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16876-23-6 | |

| Record name | NSC101517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (iodomethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。